molecular formula C10H8O3 B13891498 5-methoxy-3H-indene-1,2-dione

5-methoxy-3H-indene-1,2-dione

Cat. No.: B13891498
M. Wt: 176.17 g/mol
InChI Key: GRULRTHOGJJTDB-UHFFFAOYSA-N
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Description

5-Methoxy-3H-indene-1,2-dione is an organic compound with the molecular formula C10H8O3 It belongs to the class of indene derivatives, which are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3H-indene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3H-indene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups, leading to a variety of substituted indene derivatives .

Scientific Research Applications

5-Methoxy-3H-indene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3H-indene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1H-indole-3-carboxaldehyde
  • 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione
  • 5-Methoxy-2-methylbenzaldehyde

Uniqueness

5-Methoxy-3H-indene-1,2-dione is unique due to its specific structural features, such as the methoxy group and the indene ring systemCompared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in chemical transformations .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxy-3H-indene-1,2-dione

InChI

InChI=1S/C10H8O3/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4H,5H2,1H3

InChI Key

GRULRTHOGJJTDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)C2

Origin of Product

United States

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